
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol, also known as L-754,394, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential use in cancer therapy and other medical applications.
Scientific Research Applications
Molecular Structure and Properties
The molecular structure and properties of compounds similar to 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol have been a focus of research. For example, the study by Wu et al. (2008) synthesized a compound with a substituted triazolyl group and a morpholinyl group, emphasizing the importance of studying the crowding of aliphatic carbon atoms in such compounds (Wu, Dong, Dong, & Ng, 2008).
QSAR Analysis and Antioxidant Potential
In a study by Drapak et al. (2019), QSAR (Quantitative Structure-Activity Relationship) analysis was performed on derivatives of a similar compound to understand its molecular structure and potential as an antioxidant (Drapak et al., 2019).
Synthesis and Catalytic Abilities
Research by Dave and Sasaki (2006) focused on the synthesis of chiral C/N-functionalized morpholine alcohols, highlighting their potential catalytic ligand properties (Dave & Sasaki, 2006).
COX-2 Inhibitors in Medicinal Chemistry
Shi et al. (2012) synthesized novel compounds with a structural motif similar to 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol, showing potential as COX-2 inhibitors, an important aspect in the development of anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Thermo-solvatochromism Studies
Antonious et al. (2002) investigated thermo-solvatochromism in various alcohols, which could be relevant for understanding the properties of similar compounds in different solvent environments (Antonious, Tada, & Seoud, 2002).
properties
IUPAC Name |
1-(5-methyl-2,3-diphenylindol-1-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-21-12-13-26-25(18-21)27(22-8-4-2-5-9-22)28(23-10-6-3-7-11-23)30(26)20-24(31)19-29-14-16-32-17-15-29/h2-13,18,24,31H,14-17,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABMTSFYHWGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCOCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

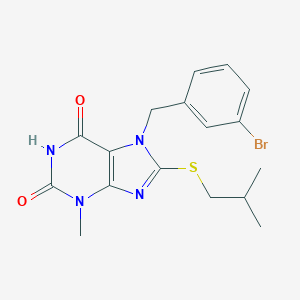
![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B415280.png)

![4-{[2,6-Bis(2-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B415285.png)
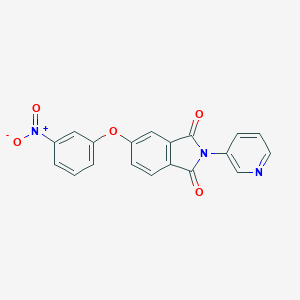
![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B415287.png)
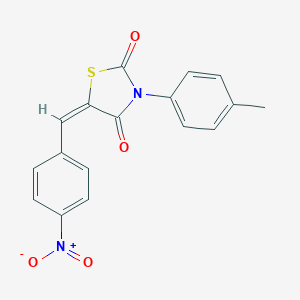
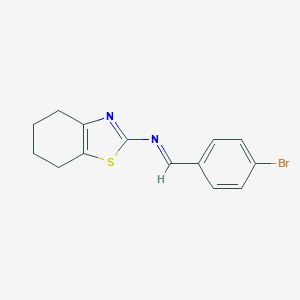
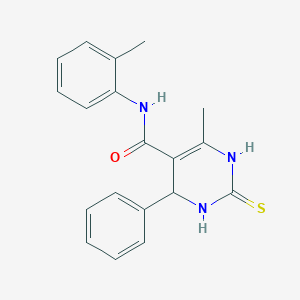
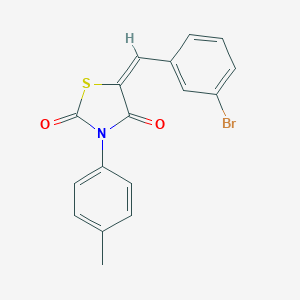

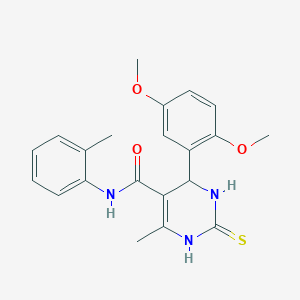

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B415298.png)